molecular formula C15H14N2O3 B6392648 2-[3-(N-ETHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID CAS No. 1261891-80-8

2-[3-(N-ETHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID

Cat. No.: B6392648
CAS No.: 1261891-80-8
M. Wt: 270.28 g/mol
InChI Key: CIDTXJIOJFHGRD-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid is a synthetic organic compound provided for research and development purposes. This compound features a biphenyl core structure substituted with an isonicotinic acid moiety and an N-ethylaminocarbonyl group, a configuration of interest in medicinal chemistry exploration . Compounds based on isonicotinic acid, such as the first-line anti-tuberculosis drug Isoniazid, are of significant pharmacological interest due to their established biological activity . The isonicotinic acid pharmacophore is a well-known scaffold in antimycobacterial agent development, with research focusing on creating derivatives effective against drug-resistant bacterial strains . The structural elements present in this molecule, including the phenol and amide functional groups, suggest potential for investigating enzyme inhibition, protein-ligand interactions, and antimicrobial properties . Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a candidate for screening in various biological assays. Handling should adhere to safe laboratory practices for chemical reagents; as with similar research compounds, it may cause skin and eye irritation . This product is intended for research use only in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16-14(18)11-5-3-4-10(8-11)13-9-12(15(19)20)6-7-17-13/h3-9H,2H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDTXJIOJFHGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688068
Record name 2-[3-(Ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-80-8
Record name 2-[3-(Ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid typically involves the reaction of isonicotinic acid with an appropriate ethylamine derivative. The process generally includes the following steps:

    Formation of the Ethylaminocarbonyl Intermediate: Ethylamine reacts with a carbonyl compound to form the ethylaminocarbonyl group.

    Coupling with Isonicotinic Acid: The intermediate is then coupled with isonicotinic acid under suitable conditions, often involving a catalyst and a solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry: The compound acts as a ligand in various coordination complexes, enhancing the reactivity and stability of metal ions.
  • Building Block in Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

Biology

  • Enzyme Inhibitor: Research indicates potential applications in inhibiting specific enzymes, which could be beneficial in drug development.
  • Molecular Probe: It may be utilized as a molecular probe to study biological processes at the cellular level.

Medicine

  • Therapeutic Potential: Investigations have shown promise in treating diseases such as cancer and neurodegenerative disorders. The compound's mechanism of action involves binding to specific molecular targets, potentially altering enzyme activity and increasing reactive oxygen species (ROS) levels within cells.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionExamples
ChemistryUsed as a ligand and building blockCoordination complexes
BiologyInvestigated for enzyme inhibitionPotential cancer therapies
MedicineExplored for therapeutic usesNeurodegenerative disease treatments

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in cancer cell proliferation demonstrated that derivatives of 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid exhibited significant inhibitory effects. This suggests its potential for developing targeted cancer therapies.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the compound's ability to modulate mitochondrial function, thereby offering protective effects against oxidative stress in neuronal cells. This opens avenues for further exploration in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Altering Cellular Processes: Influencing cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-[3-(N-Ethylaminocarbonyl)Phenyl]Isonicotinic Acid and analogous compounds:

Compound Name Key Substituent(s) Molecular Formula Molecular Weight Synthesis Yield (if reported) Biological Activity/Safety Profile Source Reference
2-[3-(N-Ethylaminocarbonyl)Phenyl]Isonicotinic Acid N-Ethylaminocarbonyl at phenyl C₁₅H₁₃N₂O₃* ~269.28* N/A Hypothetical: Potential cerebroprotective
2-{[3-(Trifluoromethyl)Phenyl]-Amino}Isonicotinic Acid Trifluoromethyl and amino groups C₁₃H₉F₃N₂O₂ 282.22 N/A High toxicity: Skin/eye irritation, respiratory hazards
3-(2,2-Dimethyl-Propionylamino)-Isonicotinic Acid Dimethyl-propionylamino C₁₁H₁₄N₂O₃ 222.24 N/A Irritant (Xi hazard code), environmental risk (WGK 3)
Pyrazoline derivative (Compound 8 in ) Furan-2-yl, hydroxy-naphthalenyl 35–45% Cerebroprotective activity demonstrated

*Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Structural and Functional Group Analysis

  • N-Ethylaminocarbonyl vs. Trifluoromethyl/Amino Groups: The ethylaminocarbonyl group in the target compound likely enhances hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group in 2-{[3-(Trifluoromethyl)Phenyl]-Amino}Isonicotinic Acid. This difference may translate to lower toxicity, as the trifluoromethyl derivative exhibits significant respiratory and dermal hazards .
  • Comparison with Pyrazolines: Pyrazoline derivatives synthesized from isonicotinic acid hydrazide (e.g., Compound 8) show moderate yields (35–45%) and cerebroprotective effects. The target compound’s ethylaminocarbonyl group may offer improved metabolic stability over the hydrazide-derived pyrazolines .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, and how can reaction conditions be optimized for laboratory-scale preparation?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, analogous methods (e.g., substituting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions) can be adapted . Optimization includes adjusting pH (alkaline for substitution, acidic for reduction), temperature (room temperature for mild conditions), and catalysts (e.g., iron powder for nitro-group reduction). Purity is enhanced via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HMBC) confirms backbone connectivity, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹). Mass spectrometry (MS) validates molecular weight. Note that commercial sources may lack analytical data, necessitating in-house validation .

Q. What safety protocols should be followed when handling this compound during experimental procedures?

  • Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact and inhalation. For similar compounds (e.g., quinolinic acid derivatives), proper waste disposal and emergency protocols (e.g., ChemTrec contact) are critical . Safety training aligned with organic chemistry lab standards is recommended .

Advanced Research Questions

Q. How can contradictory NMR spectral data be resolved when confirming the ethylaminocarbonyl moiety in this compound?

  • Methodological Answer : Contradictions in ¹H NMR signals (e.g., overlapping peaks) can be addressed via 2D-NMR techniques (HSQC, NOESY) to resolve spatial and scalar couplings. Computational tools (e.g., DFT calculations) predict chemical shifts and validate assignments . Compare results with structurally analogous compounds (e.g., phenyl isonicotinamide derivatives) for benchmarking .

Q. What computational methods are effective in modeling the compound's interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to enzymes/receptors. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-protein complexes over time. QSAR models correlate structural features (e.g., ethylaminocarbonyl substituent) with activity, guiding lead optimization .

Q. How can solvent effects influence the compound's reactivity in cross-coupling reactions, and what strategies mitigate adverse effects?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may deactivate catalysts. Use solvent screening (e.g., Hansen solubility parameters) to balance reactivity and stability. Additives (e.g., TBAB for phase transfer) or microwave-assisted synthesis can improve yields in low-polarity solvents .

Q. What strategies validate the compound's purity when commercial analytical data are unavailable?

  • Methodological Answer : Combine HPLC (high-performance liquid chromatography) with diode-array detection (DAD) to assess purity (>95%). Thermal analysis (DSC/TGA) confirms melting point consistency and absence of solvates. Cross-validate with elemental analysis (CHNS) for empirical formula confirmation .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Recrystallize the compound in multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD (powder X-ray diffraction) characterizes crystallinity .

Q. What experimental design principles minimize byproduct formation during the condensation step of synthesis?

  • Methodological Answer : Employ stoichiometric control (e.g., slow addition of reactants) and monitor reaction progress via TLC/GC-MS. Use coupling reagents (e.g., DCC, EDC) to activate carboxyl groups, reducing side reactions. Temperature modulation (0–5°C for exothermic steps) suppresses decomposition .

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